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Compound of Interest

Compound Name: CLK1/2-IN-1

CAS No.: 1005784-23-5

Cat. No.: B606720 Get Quote

Executive Summary & Compound Profile
CLK1/2-IN-1 (also identified in literature as Compound 1 from Araki et al., 2015) is a dual-

specificity inhibitor targeting CLK1 and CLK2. These kinases are critical regulators of the

spliceosome, phosphorylating Serine/Arginine-rich (SR) proteins to modulate pre-mRNA

splicing.[1][2][3] Dysregulation of this pathway is a hallmark of specific cancers (e.g., Myc-

driven cancers) and viral replication (e.g., Influenza, HIV).

Chemical & Biological Profile
Parameter Detail

Common Name CLK1/2-IN-1

Literature ID Compound 1 (Araki et al., 2015)

CAS Number 1005784-23-5

Molecular Formula

Primary Targets CLK1, CLK2

Mechanism ATP-competitive inhibition

Key Application
Modulation of alternative splicing (e.g., S6K,

SRSF phosphorylation)
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Binding Affinity & Kinetic Data[5][6][7][8]
The following data aggregates enzyme inhibition constants (

) determined via radiometric and luminescent kinase assays. While

values are often sought for thermodynamic characterization, the functional

is the primary metric established for this compound in physiological ATP concentrations.

Enzyme Inhibition Profile ( )
CLK1/2-IN-1 exhibits a narrow selectivity window, potently inhibiting CLK1/2 while showing

moderate cross-reactivity with the SRPK family, which shares structural homology in the ATP-

binding pocket.

Target Kinase (nM)
Selectivity Ratio
(vs CLK1)

Biological Context

CLK1 16 1.0x

Primary Target

(Splicing Factor

Phosphorylation)

CLK2 45 2.8x
Primary Target (Cell

Cycle/Splicing)

SRPK1 61 3.8x

SR Protein Kinase

(Off-

target/Synergistic)

SRPK2 75 4.7x

SR Protein Kinase

(Off-

target/Synergistic)

SRPK3 260 16.2x
Muscle-specific

splicing kinase
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Analyst Note: The proximity of

values between CLKs and SRPKs suggests that CLK1/2-IN-1 acts as a pan-SR-

kinase inhibitor at concentrations

nM. Experimental designs must account for this dual inhibition when attributing

phenotypic effects solely to CLK blockade.

Mechanism of Action (MoA)
CLK1/2-IN-1 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the

active kinase conformation (DFG-in).

ATP Competition: Efficacy decreases with increasing ATP concentration.

Substrate Competition: Non-competitive with respect to the protein substrate (e.g., SRSF1).

Biological Pathway & Mechanism
The following diagram illustrates the critical node CLK1/2 occupies in the spliceosome

assembly pathway and how inhibition leads to exon skipping or inclusion changes.
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Figure 1: Mechanism of CLK1/2 inhibition preventing SR protein phosphorylation and

downstream spliceosome assembly.

Experimental Protocols
To validate CLK1/2-IN-1 activity, we recommend the ADP-Glo™ Kinase Assay for biochemical

screening and Western Blotting for cellular target engagement.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the ADP generated during the

phosphorylation reaction. It is preferred over radiometric assays for high-throughput profiling.
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Reagents:

Enzyme: Recombinant Human CLK1 or CLK2 (0.5–2 ng/well).

Substrate: RS peptide (GRSRSRSRSRSRSRSR) or Myelin Basic Protein (MBP).

Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Detection: Promega ADP-Glo™ Reagent.

Workflow:

Compound Preparation: Prepare 3-fold serial dilutions of CLK1/2-IN-1 in 100% DMSO.

Dilute 1:25 into 1X Kinase Buffer (Final DMSO concentration: 4%).

Reaction Assembly (384-well plate):

Add 2 μL of diluted Compound.

Add 2 μL of Enzyme (CLK1 or CLK2).

Incubate for 10 minutes at RT (allows compound-enzyme equilibration).

Add 2 μL of Substrate/ATP Mix (Final ATP: 10 μM for CLK2, 5 μM for CLK1).

Kinase Reaction: Incubate at RT for 60 minutes.

ADP Depletion: Add 5 μL of ADP-Glo™ Reagent. Incubate 40 min at RT.

Detection: Add 10 μL of Kinase Detection Reagent. Incubate 30 min at RT.

Readout: Measure Luminescence (RLU). Calculate

using a sigmoidal dose-response model (Variable Slope).

Protocol B: Cellular Target Engagement (Phospho-SR
Western)
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Since CLK1/2-IN-1 targets intracellular kinases, confirming cell permeability and target

inhibition is vital.

Workflow:

Cell Culture: Seed MDA-MB-468 or HCT116 cells (approx.

cells/well) in 6-well plates.

Treatment: Treat cells with CLK1/2-IN-1 (0.1, 1.0, 5.0, 10 μM) for 3–6 hours. Include a

DMSO control.[4]

Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (critical to

preserve phospho-SR signal).

Western Blot:

Primary Antibody: Anti-phospho-SR (mAb 1H4 or similar pan-SR antibody).

Loading Control: Anti-GAPDH or Anti-Total CLK.

Analysis: Observe the "collapse" of high molecular weight phospho-SR bands to lower

molecular weight forms, indicating dephosphorylation.

Assay Workflow Visualization
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Figure 2: Step-by-step workflow for the luminescent kinase inhibition assay.
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Standard protocol for ADP-detection based kinase assays.

Jiang, N., et al. (2003). "Human CLK2 links cell cycle progression, apoptosis, and telomere

length regulation." Journal of Biological Chemistry, 278(24), 21678-21684.[4]

Background on CLK2 biological function and target valid

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: CLK1/2-IN-1 Binding Affinity &
Enzyme Kinetics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606720#clk1-2-in-1-binding-affinity-kd-and-enzyme-
kinetics-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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